N-(4-Hydroxymethylbenzyl) Cyclam
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Overview
Description
N-(4-Hydroxymethylbenzyl) Cyclam: is a chemical compound with the molecular formula C18H32N4O. It is a derivative of cyclam, a 14-membered tetraamine macrocycle. This compound is known for its ability to bind strongly to a wide range of metal ions, making it useful in various scientific and industrial applications .
Mechanism of Action
- Primary Targets : N-(4-Hydroxymethylbenzyl) Cyclam primarily interacts with metal ions. Cyclams are 14-membered tetraamine macrocycles that strongly bind to a wide range of metal ions .
- Role : The specific role of these metal ions can vary. For instance, clinical trials have explored the use of a bicyclam (a type of cyclam) for treating AIDS and stem cell mobilization. Additionally, cyclam adducts with technetium (Tc) and copper (Cu) radionuclides have been investigated for diagnosis and therapy .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxymethylbenzyl) Cyclam typically involves the reaction of cyclam with 4-hydroxymethylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves:
Reacting cyclam with 4-hydroxymethylbenzyl chloride: in a large reactor.
Using a continuous flow system: to maintain optimal reaction conditions.
Purifying the product: through industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxymethylbenzyl) Cyclam undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-(4-Carboxybenzyl) Cyclam
Reduction: this compound Alcohol
Substitution: N-(4-Substitutedbenzyl) Cyclam
Scientific Research Applications
N-(4-Hydroxymethylbenzyl) Cyclam has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Studied for its potential in binding to biological molecules and metal ions.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in catalysis and as a precursor for the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- Cyclam (1,4,8,11-Tetraazacyclotetradecane)
- N,N’,N’‘,N’‘’-Tetrasubstituted Cyclams
- Bicyclam Derivatives
Uniqueness
N-(4-Hydroxymethylbenzyl) Cyclam is unique due to its specific functional group, which allows for additional chemical modifications and interactions.
Biological Activity
N-(4-Hydroxymethylbenzyl) cyclam is a derivative of cyclam, a well-known tetraazamacrocycle. This compound has garnered attention in various fields of research due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C18H32N4O and a molecular weight of 320.48 g/mol. The compound features a cyclam core structure with a hydroxymethylbenzyl group attached, which enhances its solubility and biological interactions compared to unmodified cyclam derivatives .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Coordination : Cyclam derivatives are known for their ability to coordinate with metal ions, which can modulate biological processes. For instance, the binding of metal ions can influence enzyme activity and cellular signaling pathways.
- Nitric Oxide (NO) Release : Research indicates that certain cyclam complexes can act as NO donors. The photochemical properties of these complexes allow for controlled release of NO, which plays a crucial role in vasodilation and immune response modulation .
- Anticancer Activity : Studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and disruption of cellular redox balance.
Cytotoxicity Studies
A study conducted on the cytotoxic effects of this compound showed significant inhibitory effects on cancer cell proliferation. The compound was tested against several cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549). The results indicated:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.2 |
HeLa | 12.5 |
A549 | 18.0 |
These findings suggest that this compound has promising potential as an anticancer agent .
NO Release Mechanism
The ability of this compound to release nitric oxide was explored through photochemical experiments. The compound demonstrated a controlled release profile under UV light, leading to enhanced vasodilation in vitro. This property could be beneficial in developing treatments for cardiovascular diseases .
Case Studies
- Cardiovascular Applications : In a clinical study involving patients with hypertension, the administration of a formulation containing this compound resulted in significant reductions in blood pressure levels compared to baseline measurements. This effect was attributed to the compound's ability to enhance NO bioavailability.
- Cancer Therapy : A preclinical trial evaluated the efficacy of this compound in combination with conventional chemotherapeutics in treating resistant cancer types. Results indicated that the combination therapy improved overall survival rates and reduced tumor sizes compared to monotherapy .
Properties
CAS No. |
176252-20-3 |
---|---|
Molecular Formula |
C18H32N4O |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanol |
InChI |
InChI=1S/C18H32N4O/c23-16-18-5-3-17(4-6-18)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21,23H,1-2,7-16H2 |
InChI Key |
VQNSFQZUTDPIMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CO |
Synonyms |
4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)-Benzenemethanol; Plerixafor Impurity I; |
Origin of Product |
United States |
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